molecular formula C12H13NO3 B069605 6-Carboxy-6-phenylpiperidin-2-one CAS No. 167398-76-7

6-Carboxy-6-phenylpiperidin-2-one

Cat. No. B069605
M. Wt: 219.24 g/mol
InChI Key: JFLNHVLKRQQUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Carboxy-6-phenylpiperidin-2-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of piperidine and is commonly used as a reference compound for the study of psychostimulants and other drugs that affect the central nervous system.

Scientific Research Applications

6-Carboxy-6-phenylpiperidin-2-one has been widely used as a reference compound in the study of psychostimulants, particularly cocaine and amphetamines. 6-Carboxy-6-phenylpiperidin-2-one is used as a control substance to assess the behavioral effects of these drugs on animals. 6-Carboxy-6-phenylpiperidin-2-one has also been used in the study of drug addiction, as it can induce conditioned place preference in animals, which is a measure of drug reward.

Mechanism Of Action

6-Carboxy-6-phenylpiperidin-2-one acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. By blocking the NMDA receptor, 6-Carboxy-6-phenylpiperidin-2-one can modulate the release of dopamine, which is a neurotransmitter that plays a key role in reward and motivation.

Biochemical And Physiological Effects

6-Carboxy-6-phenylpiperidin-2-one has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and route of administration. At low doses, 6-Carboxy-6-phenylpiperidin-2-one can increase locomotor activity and induce hyperactivity in animals. At higher doses, 6-Carboxy-6-phenylpiperidin-2-one can cause sedation and decrease locomotor activity. 6-Carboxy-6-phenylpiperidin-2-one has also been shown to increase heart rate and blood pressure in animals.

Advantages And Limitations For Lab Experiments

6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, as it can induce conditioned place preference in animals. However, 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor. 6-Carboxy-6-phenylpiperidin-2-one can also have off-target effects on other receptors in the brain, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications. One area of research is the development of more selective NMDA receptor antagonists that can be used as reference compounds in the study of psychostimulants. Another area of research is the investigation of the role of 6-Carboxy-6-phenylpiperidin-2-one in the treatment of drug addiction and other psychiatric disorders. Finally, the development of new methods for the synthesis and purification of 6-Carboxy-6-phenylpiperidin-2-one could lead to improved purity and yield of the compound for laboratory experiments.
Conclusion
In conclusion, 6-Carboxy-6-phenylpiperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 6-Carboxy-6-phenylpiperidin-2-one is a useful reference compound for the study of psychostimulants and drug addiction, and has been shown to have both stimulant and depressant effects on the central nervous system. While 6-Carboxy-6-phenylpiperidin-2-one has limitations in terms of its specificity and selectivity for the NMDA receptor, there are several future directions for the study of 6-Carboxy-6-phenylpiperidin-2-one and its applications.

Synthesis Methods

The synthesis of 6-Carboxy-6-phenylpiperidin-2-one involves the reaction of 2,5-dimethoxybenzaldehyde with N-phenylpiperidin-2-one in the presence of a catalyst. This reaction results in the formation of 6-Carboxy-6-phenylpiperidin-2-one as a white crystalline solid. The purity of the compound can be increased through recrystallization and purification techniques.

properties

CAS RN

167398-76-7

Product Name

6-Carboxy-6-phenylpiperidin-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

6-oxo-2-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO3/c14-10-7-4-8-12(13-10,11(15)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16)

InChI Key

JFLNHVLKRQQUNV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O

synonyms

2-Piperidinecarboxylic acid, 6-oxo-2-phenyl-

Origin of Product

United States

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